molecular formula C18H23NO3S B4687140 N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide

N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4687140
M. Wt: 333.4 g/mol
InChI Key: ATMLBWXMOUBZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide, also known as IBMS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide involves the inhibition of specific enzymes or receptors in the body. For example, as mentioned above, this compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, as well as the modulation of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying specific biological processes. However, one limitation of using this compound is that it may not be selective for a specific target, meaning that it could potentially inhibit other enzymes or receptors in addition to the intended target.

Future Directions

There are several potential future directions for research involving N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes or receptors. Additionally, this compound could be used in combination with other compounds to achieve synergistic effects. Finally, further research is needed to fully understand the potential applications of this compound in various areas of scientific research.

Scientific Research Applications

N-(3-isopropoxybenzyl)-1-(4-methylphenyl)methanesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain enzymes in various biological processes. For example, this compound has been used to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

1-(4-methylphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-14(2)22-18-6-4-5-17(11-18)12-19-23(20,21)13-16-9-7-15(3)8-10-16/h4-11,14,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMLBWXMOUBZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.